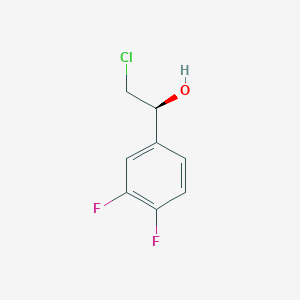

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

描述

Significance of Enantiopure Compounds in Drug Development

The importance of using enantiomerically pure compounds—those consisting of a single enantiomer—in drug development cannot be overstated. wikipedia.org Chirality is a key factor in the efficacy and safety of many pharmaceuticals because biological systems, themselves chiral, often interact differently with each enantiomer of a drug. nih.govnih.gov

One enantiomer, known as the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause harmful side effects. wikipedia.orgresearchgate.net The historical example of Thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the critical need to control chirality in pharmaceuticals. rsc.org

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs, emphasizing the necessity of assessing the properties of each enantiomer. numberanalytics.comrjptonline.org The use of enantiopure drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in potential drug interactions. researchgate.net This has driven significant interest and advances in asymmetric synthesis, the process of selectively producing a single enantiomer of a chiral molecule. rsc.org

The Central Role of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol as a Chiral Synthon in Active Pharmaceutical Ingredient (API) Production

This compound is a prime example of a chiral synthon—a molecular fragment used in synthesis that carries the required chirality for the final product. It is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. acs.orgresearchgate.net The precise stereochemistry of this alcohol is crucial for the biological activity of the final API.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| IUPAC Name | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol |

| CAS Number | 1006376-60-8 |

| Molecular Formula | C8H7ClF2O |

| Molecular Weight | 192.59 g/mol |

| Appearance | Yellow Solid |

This data is compiled from multiple sources. nih.govhsppharma.comchemicalbook.combiosynth.com

The production of enantiomerically pure this compound is a key focus of research. Various methods have been developed for its synthesis, primarily through the asymmetric reduction of its precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). acs.orggoogle.com Biocatalytic processes, which use enzymes like ketoreductases (KREDs), are particularly favored as they are environmentally friendly and highly selective, often yielding the desired (S)-enantiomer with very high purity (>99.9% enantiomeric excess). acs.orgresearchgate.net

Key research findings on the synthesis of this compound are summarized below:

| Synthesis Method | Key Findings |

| Enzymatic Bioreduction | A ketoreductase (KRED) was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into this compound with near 100% conversion and >99.9% enantiomeric excess (ee). The process was performed at a high substrate concentration (500 g/L), demonstrating its potential for industrial application. acs.org |

| Catalytic Hydrogen Transfer | A method using a metal catalyst with formic acid and triethylamine (B128534) as hydrogen donors was developed to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone. This process yields the optically pure (S)-enantiomer and is noted for being low-cost and suitable for industrial production. google.com |

| Whole-Cell Biocatalysis | Recombinant E. coli cells containing a specific reductase enzyme were used for the asymmetric reduction of the ketone precursor. This method is highlighted as an environmentally friendly process with high productivity, making it practical for mass production. researchgate.net |

The development of these efficient and highly selective synthetic routes underscores the industrial importance of this compound. Its role as a crucial chiral building block enables the large-scale production of life-saving medicines where stereochemical purity is a non-negotiable requirement. acs.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649589 | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-60-8 | |

| Record name | (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Strategies for S 2 Chloro 1 3,4 Difluorophenyl Ethanol

Chemo-Catalytic Enantioselective Reduction

Chemo-catalytic methods provide a powerful and versatile approach for the enantioselective reduction of prochiral ketones. These strategies often involve the use of chiral catalysts that can effectively transfer hydrogen to the ketone, leading to the formation of a specific enantiomer of the alcohol. Key methodologies include hydrogen transfer reduction and the use of chiral auxiliaries.

Hydrogen Transfer Reduction Methodologies

Asymmetric transfer hydrogenation (ATH) is a prominent technique for the reduction of ketones. This method typically involves a metal catalyst and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to deliver hydrogen to the substrate in a stereocontrolled manner.

Metal-catalyzed ATH is a widely adopted strategy for the enantioselective reduction of aryl ketones. Ruthenium(II) complexes, in particular, have been extensively studied and are known for their high efficiency and selectivity. Chiral ligands, such as N-sulfonylated 1,2-diamines (e.g., TsDPEN), are commonly used in conjunction with ruthenium to form active catalysts for the reduction of acetophenone (B1666503) derivatives. soton.ac.ukias.ac.in While specific studies detailing the ATH of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) are not extensively documented, the general applicability of these catalytic systems to substituted acetophenones suggests their potential utility. soton.ac.uk

The mechanism of these reactions is believed to involve the formation of a metal-hydride species which then delivers a hydride to the carbonyl carbon via a six-membered pericyclic transition state. acs.org The chiral environment created by the ligand directs the hydride transfer to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol. Rhodium(III) and Iridium(III) complexes with ligands like TsDPEN have also been shown to be effective for the ATH of ketones, including α-chlorinated ketones, often exhibiting high activity and enantioselectivity in aqueous media. liv.ac.uk The choice of metal, ligand, and reaction conditions can be tailored to optimize the conversion and enantiomeric excess for a specific substrate.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-2-methyl-CBS, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) (BH₃·THF).

This method has been successfully applied to the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol from its corresponding ketone. The reaction proceeds with high enantioselectivity, typically achieving 93–95% enantiomeric excess (ee). The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the carbonyl oxygen of the ketone from the sterically less hindered face, followed by an intramolecular hydride transfer from the borane to the carbonyl carbon, yielding the chiral alcohol upon workup. The predictability and high stereocontrol of the CBS reduction make it a valuable tool in organic synthesis.

Chiral Auxiliary-Mediated Approaches

An alternative strategy in asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of ketone reductions, a prochiral ketone could be derivatized to form a chiral intermediate, such as a chiral acetal (B89532) or ketal, using a chiral diol. The diastereoselective reduction of the carbonyl group would then be influenced by the stereochemistry of the auxiliary. However, this approach is often less direct for simple ketone reductions compared to catalytic methods.

A more common application of chiral auxiliaries is in the diastereoselective alkylation of enolates to create α-chiral ketones, which can then be reduced. For instance, an achiral carboxylic acid can be converted into a chiral amide using an auxiliary like pseudoephedrine. harvard.edu Deprotonation and alkylation occur diastereoselectively, and subsequent removal of the auxiliary provides an enantiomerically enriched carboxylic acid, which can be further transformed. While a powerful strategy, the application of chiral auxiliaries for the direct reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is not a commonly reported method, with catalytic approaches being more prevalent.

Biocatalytic Asymmetric Transformation

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.

Ketoreductase (KRED) Bioreduction

The bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound is efficiently achieved using ketoreductases (KREDs). These enzymes, which belong to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group. For large-scale applications, a cofactor regeneration system is often employed, such as using a secondary alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.

Several KREDs have been identified and engineered to exhibit high activity and enantioselectivity towards 2-chloro-1-(3,4-difluorophenyl)ethanone. For example, a KRED from Leifsonia sp. has been utilized in a practical enzymatic process. This process was optimized to handle a high substrate concentration of 500 g/L, achieving near 100% conversion and an outstanding enantiomeric excess of over 99.9%.

Directed evolution and protein engineering have been instrumental in improving the performance of naturally occurring KREDs. In one study, a ketoreductase, ChKRED20, from Chryseobacterium sp. CA49 was identified as having excellent stereoselectivity (>99% ee). Through error-prone PCR and site-saturation mutagenesis, mutants with significantly enhanced activity were developed. The L205A mutant, for instance, showed a tenfold increase in specific activity and a 15-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. This engineered enzyme could completely convert substrate concentrations of 150 g/L and 200 g/L within 6 and 20 hours, respectively, yielding enantiopure this compound with an isolated yield of 95%.

The following table summarizes the performance of various KREDs in the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

| Enzyme | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) |

| KRED from Leifsonia sp. | 500 | ~100 | >99.9 | - |

| ChKRED20 mutant L205A | 150 | 100 | >99 | 95 (isolated) |

| ChKRED20 mutant L205A | 200 | 100 | >99 | 95 (isolated) |

Discovery and Characterization of Novel KREDs

The exploration for robust biocatalysts has led to the identification and characterization of several novel ketoreductases (KREDs) capable of efficiently synthesizing this compound. Screening of enzyme libraries has been a fruitful strategy in discovering enzymes with high activity and enantioselectivity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

Notable KREDs identified for this purpose include:

KR-01 : Screened from an existing KRED library, KR-01 demonstrated excellent conversion (>99%) and high enantiomeric excess (>99% ee) for the (S)-enantiomer. acs.org This enzyme enabled a high-substrate-concentration process (500 g/L), achieving a space-time yield of 145.8 mmol/L/h, highlighting its potential for industrial applications. acs.orgresearchgate.net

ChKRED20 : Identified from Chryseobacterium sp. CA49, ChKRED20 was found to catalyze the reduction of the ketone precursor with outstanding stereoselectivity, yielding >99% ee. rsc.orgnih.govresearchgate.net The wild-type enzyme served as a successful starting point for further protein engineering to enhance its catalytic activity. nih.gov

LsCR : A carbonyl reductase from Levilactobacillus suantsaii, LsCR was targeted for modification to improve its synthesis of this compound. researchgate.netnih.gov While the wild-type showed potential, its efficiency was significantly boosted through directed evolution. nih.gov

KmCR : An NADPH-dependent carbonyl reductase from Kluyveromyces marxianus, KmCR showed enantioselective reduction activity towards 2-chloro-1-(3,4-difluorophenyl)ethanone, although with moderate initial stereoselectivity (80.3% e.e. for the S-form). researchgate.net

Rhky-ADH : A novel alcohol dehydrogenase discovered in Rhodococcus kyotonensis through a genome mining approach. researchgate.net This enzyme was identified based on its promiscuity and demonstrated the ability to reduce several ketones with high stereoselectivity, adding a valuable biocatalyst for producing chiral alcohols like this compound. researchgate.netresearchgate.net

Table 1: Performance of Selected Wild-Type KREDs in the Synthesis of this compound

| Enzyme | Source Organism | Product Enantiomeric Excess (ee) | Conversion Rate | Key Findings |

|---|---|---|---|---|

| KR-01 | Proprietary Library | >99% | >99% | High tolerance to substrate concentration (500 g/L). acs.orgresearchgate.net |

| ChKRED20 | Chryseobacterium sp. CA49 | >99% | - | Excellent stereoselectivity, making it a prime candidate for engineering. rsc.orgnih.gov |

| KmCR | Kluyveromyces marxianus | 80.3% | - | Moderate stereoselectivity, indicating a need for improvement. researchgate.net |

| Rhky-ADH | Rhodococcus kyotonensis | High | - | Novel enzyme with broad substrate scope identified via genome mining. researchgate.netresearchgate.net |

Mechanisms of Stereoselective Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

The high stereoselectivity of KREDs in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is governed by the precise architecture of the enzyme's active site. KREDs, which are often members of the short-chain dehydrogenase/reductase (SDR) superfamily, utilize a catalytic triad (B1167595) (commonly Ser-Tyr-Lys) and an NAD(P)H cofactor to facilitate the transfer of a hydride ion to the carbonyl carbon of the ketone substrate. nih.gov

The mechanism involves:

Substrate Binding : The prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, enters the active site and is oriented in a specific conformation through interactions with surrounding amino acid residues. The enzyme's binding pocket contains a "large" and a "small" pocket adjacent to the catalytic residues.

Stereoselective Orientation : For the synthesis of the (S)-alcohol, the substrate is positioned such that the larger 3,4-difluorophenyl group fits into the large binding pocket, while the smaller chloromethyl group occupies the small binding pocket. This locks the substrate into a pro-(S) orientation.

Hydride Transfer : The nicotinamide (B372718) ring of the NADPH cofactor is positioned to deliver a hydride ion to the re-face of the ketone's carbonyl carbon.

Protonation and Product Release : The resulting alkoxide intermediate is stabilized by the catalytic triad (e.g., Tyr and Ser residues) and is subsequently protonated, yielding the (S)-alcohol product, which is then released from the active site. nih.gov

The enantioselectivity is a direct result of the energy difference between the two possible transition states (pro-S and pro-R). Mutations in the active site can alter the size and shape of the binding pockets, which can reconfigure the space and either enhance or even invert the enzyme's stereoselectivity. nih.gov

Whole-Cell Biotransformation Systems

For practical and industrial applications, whole-cell biotransformation systems are often preferred over using isolated enzymes. nih.govmdpi.com These systems utilize microorganisms, such as recombinant Escherichia coli, that have been genetically engineered to overexpress a specific KRED. This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification and the intrinsic regeneration of expensive cofactors like NAD(P)H through the host cell's metabolism. nih.gov

Examples of whole-cell systems for producing this compound include:

Recombinant Escherichia coli : This is the most common host for expressing KREDs due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govresearchgate.net E. coli cells expressing enzymes like ChKRED20, LsCR mutants, or Rhky-ADH have been successfully used for the biotransformation. researchgate.netnih.govresearchgate.net Often, a co-enzyme regeneration system is co-expressed, such as glucose dehydrogenase (GDH), which uses glucose to regenerate NADPH, ensuring a continuous supply for the KRED-catalyzed reduction. rsc.orgnih.gov

Rhodococcus kyotonensis : The organism itself can serve as a whole-cell biocatalyst, as it naturally contains the Rhky-ADH enzyme. researchgate.net

Use of Co-solvents : To overcome the low aqueous solubility of the substrate, deep eutectic solvents (DES) have been used as co-solvents in whole-cell systems. researchgate.net The addition of a DES was shown to promote the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone by recombinant E. coli containing a reductase, likely by increasing cell membrane permeability and enhancing biocatalytic efficiency. researchgate.net

These whole-cell processes provide a sustainable and efficient method for the large-scale synthesis of the target chiral alcohol. researchgate.netresearchgate.net

Enzyme Engineering and Directed Evolution for Enhanced Performance

While wild-type enzymes can exhibit desirable properties, their performance is often not optimal for industrial processes. Enzyme engineering and directed evolution are powerful tools used to tailor KREDs, enhancing their activity, stability, and stereoselectivity for the synthesis of this compound. rsc.org

Site-Directed Mutagenesis and Saturation Mutagenesis

Site-directed mutagenesis involves making specific, targeted changes to the DNA sequence of an enzyme, resulting in a specific amino acid substitution. Saturation mutagenesis takes this a step further by randomizing the amino acid at a specific position to explore the full potential of that site.

Key examples in the engineering of KREDs for this compound production include:

ChKRED20 Engineering : An error-prone PCR library of the wild-type ChKRED20 led to the identification of single mutants H145L and L205M , which both showed significantly increased activity. nih.gov Subsequent saturation mutagenesis at these two positions yielded the variant L205A , which exhibited a tenfold increase in specific activity compared to the wild-type. rsc.orgnih.gov This mutant's catalytic efficiency (kcat/Km) was increased by 15-fold, and its thermal stability was also improved. nih.govresearchgate.net

LsCR Engineering : A "small and smart" mutant library for LsCR was created based on computational predictions. researchgate.netnih.gov This led to the identification of several beneficial mutations. Further screening through saturation and iterative mutation resulted in the highly active mutant LsCRM3 (N101D/A117G/F147L) . researchgate.netnih.gov This variant displayed a 4.7-fold increase in catalytic activity and a 2.9-fold increase in catalytic efficiency compared to the wild-type LsCR. nih.gov A further single point mutation, E145A, was introduced to create LsCRM4 , which showed outstanding activity. researchgate.net

Table 2: Performance of Engineered KREDs

| Enzyme | Mutation(s) | Improvement over Wild-Type | Substrate Loading | Reference |

|---|---|---|---|---|

| ChKRED20 | L205A | 10x specific activity, 15x kcat/Km | 200 g/L | rsc.orgnih.gov |

| LsCR | N101D/A117G/F147L (LsCRM3) | 4.7x catalytic activity, 2.9x kcat/Km | 400 g/L | researchgate.netnih.gov |

| LsCR | N101D/A117G/F147L/E145A (LsCRM4) | Outstanding activity, enabling neat substrate reaction | 600 g/L | researchgate.net |

Computational Modeling and Molecular Dynamics Simulations for Activity and Selectivity Improvements

Computational tools are integral to modern enzyme engineering, providing insights into structure-function relationships and guiding rational design. rsc.orgresearchgate.net

Hotspot Prediction : Web servers like HotSpot and FireProt can be used to predict mutation sites that are likely to enhance enzyme activity or stability. researchgate.netnih.gov This approach was used to create the "small and smart" library for engineering LsCR, which resulted in a high success rate for finding beneficial mutations. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of an enzyme and its interaction with the substrate. These simulations can highlight crucial residues affecting activity and help explain the effects of mutations. rsc.org For instance, simulations can reveal how specific amino acid substitutions alter the conformation of substrate-binding loops or change the volume of the active site pockets, thereby improving substrate accommodation and catalytic efficiency. rsc.orgnih.gov

By combining computational analysis with experimental screening, the process of developing highly efficient biocatalysts can be significantly accelerated.

Iterative Saturation Mutagenesis and Combinatorial Approaches

Iterative saturation mutagenesis (ISM) is a powerful directed evolution strategy that involves sequentially randomizing specific amino acid positions and screening for improved variants. nih.govdntb.gov.ua The best mutant from one round serves as the template for the next round of mutagenesis at a different site. This allows for the stepwise accumulation of beneficial mutations.

In the development of KREDs for this compound, this strategy was employed to build upon initial hits. For example, after identifying key positions like H145 and L205 in ChKRED20 through initial screening, these sites were subjected to saturation mutagenesis to explore all possible amino acid substitutions. nih.gov Similarly, the development of the highly active LsCRM3 mutant involved iterative screening and recombination of beneficial mutations identified from an initial smart library. nih.gov

Combinatorial approaches, where beneficial mutations identified at different sites are combined into a single variant, are also crucial. This can lead to synergistic effects, where the combined improvement is greater than the sum of the individual mutations' effects. This systematic approach of iterative and combinatorial mutagenesis is essential for pushing the boundaries of enzyme performance to meet the rigorous demands of industrial chemical synthesis.

Optimization of Bioreaction Conditions

The efficient synthesis of this compound via biocatalysis is highly dependent on the careful optimization of reaction parameters. These conditions are fine-tuned to maximize the activity and stability of the biocatalyst, typically a ketoreductase (KRED) or a whole-cell system, while ensuring high conversion rates and enantioselectivity. Key areas of optimization include managing high substrate concentrations, the strategic use of co-solvents, establishing robust cofactor regeneration systems, and defining the optimal pH and temperature profiles.

Substrate Loading and Conversion Efficiency at High Concentrations

A critical factor for the industrial feasibility of biocatalytic processes is achieving high product yields in a given reactor volume, which necessitates operating at high substrate concentrations. The asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (S)-alcohol has been the subject of intensive process optimization to overcome challenges like substrate inhibition and low solubility.

Initial reports described processes with a maximum substrate concentration of 200 g/L. acs.org However, significant advancements have been made. Research involving the ketoreductase KR-01 demonstrated remarkable efficiency, achieving a near 100% conversion at a substrate load of 500 g/L, with an enantiomeric excess greater than 99.9%. acs.org This demonstrates the potential of selected biocatalysts to perform effectively under high-substrate conditions.

In another study, a novel NADH-dependent short-chain dehydrogenase, PpKR8, was co-expressed with a glucose dehydrogenase in Escherichia coli. acs.org This system successfully converted up to 300 g/L (1.57 M) of the ketone substrate into this compound. acs.org The reaction reached completion with an enantiomeric excess of 99.9% and a notable space-time yield of 728 g/(L·day), highlighting the effectiveness of a dual-enzyme system in handling high substrate loads. acs.org

| Biocatalyst System | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Mutant of ChKRED20 | 200 g/L | Not specified | >99% | acs.org |

| Ketoreductase KR-01 | 500 g/L | ~100% | >99.9% | acs.org |

| PpKR8 with Glucose Dehydrogenase | 300 g/L | 100% | 99.9% | acs.org |

Influence of Co-solvents (e.g., Isopropanol) and Deep Eutectic Solvents (DES) on Biocatalysis

The introduction of organic co-solvents into the aqueous reaction medium is a common strategy to improve the solubility of hydrophobic substrates like 2-chloro-1-(3,4-difluorophenyl)ethanone and to enhance enzyme activity. Isopropanol is frequently used not only as a co-solvent but also as a sacrificial substrate for cofactor regeneration. acs.orgresearchgate.net In the process utilizing KR-01, the addition of 3.5 equivalents of isopropanol was part of the optimized conditions that led to high conversion rates at elevated substrate loads. acs.org

More recently, Deep Eutectic Solvents (DES) have emerged as green and effective alternatives to traditional organic solvents. researchgate.netkennesaw.edu The use of a DES composed of choline (B1196258) chloride and lactic acid (ChCl:LA) as a co-solvent was found to promote the asymmetric reduction of the ketone precursor. researchgate.netresearchgate.net The addition of 7.5% (v/v) of this DES to the bioreaction system resulted in a 95.9% yield and over 99% optical purity. researchgate.netresearchgate.net The beneficial effects of the DES were attributed to its low viscosity and high pKa value of the carboxylic acid component, which may increase cell membrane permeability and boost biocatalytic efficiency. researchgate.net

An innovative approach involves the co-cultivation of the microbial cells with a natural deep-eutectic solvent (NADES). acs.org When Geotrichum candidum cells were co-incubated with a NADES of choline chloride/lysine, the resulting biocatalyst showed significantly enhanced performance. acs.org This co-cultivation strategy achieved a catalytic yield of 98.7%, a substantial improvement over the 62.5% yield obtained when the same NADES was simply added to the reaction as a co-solvent. acs.org This suggests that integrating the DES during the growth phase of the biocatalyst can be a more effective method for enhancing cell permeability and overcoming mass-transfer limitations. acs.org

Cofactor Regeneration Systems and Their Integration

The ketoreductases responsible for the synthesis of this compound are dependent on nicotinamide cofactors, typically NADH or NADPH, which are too expensive to be used in stoichiometric amounts. nih.govillinois.edu Therefore, an efficient in-situ cofactor regeneration system is essential for a cost-effective process.

Two primary strategies are employed: the coupled-substrate and the coupled-enzyme approaches.

Coupled-Substrate Regeneration: This method uses a single enzyme that catalyzes both the primary reduction reaction and the oxidation of a sacrificial alcohol to regenerate the cofactor. hw.ac.uk Isopropanol is a common choice for this purpose; it is oxidized to acetone (B3395972) by the ketoreductase, which simultaneously reduces the nicotinamide cofactor (e.g., NADP+ to NADPH). researchgate.netnih.gov This approach was integrated into the process using the KR-01 enzyme, where isopropanol served this dual role. acs.org

Coupled-Enzyme Regeneration: This strategy involves a second enzyme dedicated to cofactor regeneration. A common pairing is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NAD+ to NADH. acs.org This system was effectively used in the synthesis of the target alcohol, where a ketoreductase (PpKR8) was co-expressed with a GDH from Bacillus subtilis. acs.org This dual-enzyme system sustained the high catalytic activity required to convert substrate concentrations as high as 300 g/L. acs.org Similarly, other systems have successfully co-expressed a ketoreductase with a glucose-6-phosphate dehydrogenase to regenerate NADPH using glucose as the ultimate reductant. nih.gov In whole-cell systems, the native metabolic pathways of the microorganism, such as E. coli, can also be harnessed to regenerate cofactors using glucose. nih.gov

pH and Temperature Profile Optimization for Biocatalyst Activity and Stability

The catalytic activity and stability of enzymes are profoundly influenced by the reaction pH and temperature. acs.org Establishing the optimal range for these parameters is a fundamental step in process development.

For the ketoreductase KR-01, a systematic study revealed that the optimal temperature for the bioreduction was 35 °C. acs.org The enzyme retained high activity at 25 °C and 35 °C but showed a significant decrease in stability and activity at 45 °C. The pH profile for KR-01 was found to be relatively broad, with no significant changes in conversion observed between pH 5.0 and 8.0. However, the highest conversion was achieved at pH 6.0, which was selected as the optimal condition. acs.org

Different biocatalytic systems exhibit different optima. For instance, a process utilizing recombinant E. coli with a NADH-dependent reductase (CmCR) in a DES-containing medium found the optimal conditions to be a temperature of 30 °C and a pH of 7.0. researchgate.netresearchgate.net Another reductase, Rhky-ADH, showed optimal performance at a lower temperature of 25 °C and a more alkaline pH of 8.0. researchgate.net This variability underscores the necessity of characterizing each specific biocatalyst to maximize its synthetic potential.

| Biocatalyst System | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Ketoreductase KR-01 | 6.0 | 35 | acs.org |

| Recombinant E. coli with CmCR in DES | 7.0 | 30 | researchgate.netresearchgate.net |

| Reductase Rhky-ADH | 8.0 | 25 | researchgate.net |

Kinetic Resolution and Chiral Separation of S 2 Chloro 1 3,4 Difluorophenyl Ethanol Enantiomers

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed transesterification, referring to related chloroethanols)

Enzymatic kinetic resolution (EKR) is a widely employed method for obtaining enantiomerically pure alcohols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For secondary alcohols like 2-chloro-1-arylethanols, lipase-catalyzed transesterification is a highly effective strategy.

Lipases (E.C. 3.1.1.3) are versatile biocatalysts that function efficiently in non-aqueous media, making them suitable for resolving a wide range of substrates. springernature.com In a typical kinetic resolution of a racemic alcohol, a lipase is used to catalyze the acylation of one enantiomer with an acyl donor, such as vinyl acetate. This results in an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. The key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions.

Research on structurally related phenylethyl halohydrins has demonstrated the efficacy of this approach. Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym® 435), and lipases from Pseudomonas species (Pseudomonas cepacia, Pseudomonas fluorescens) have shown exceptional performance in resolving racemic aryl halohydrins. units.itresearchgate.net For instance, the kinetic resolution of various racemic phenylethyl halohydrin acetates via hydrolysis catalyzed by Novozym® 435 consistently yields the corresponding (S)-β-halohydrin with excellent enantiomeric excess (ee > 99%) and high enantioselectivity (E > 200). researchgate.net Similarly, immobilized Pseudomonas cepacia lipase (Lipase PS IM) has been used to resolve (R,S)-2-chloro-1-phenylethanol in n-hexane, achieving high purity for both the resulting ester and the remaining alcohol (eep > 99% and ees > 99%). researchgate.net

The choice of solvent, acyl donor, and temperature significantly influences the reaction's efficiency and selectivity. Organic solvents like n-hexane are commonly used, and vinyl acetate is a frequent choice for the acyl donor due to the irreversible nature of the reaction. researchgate.netnih.gov Studies on related substrates show that reaction times can vary from minutes to several hours to achieve the ideal 50% conversion for a kinetic resolution. units.itresearchgate.net

| Substrate | Enzyme | Reaction Type | Key Findings |

| Racemic phenylethyl halohydrin acetates | Candida antarctica Lipase B (Novozym® 435) | Hydrolysis | Highly selective (E > 200), yielding (S)-β-halohydrins with >99% ee. researchgate.net |

| (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol | Novozym® 435 | Hydrolysis of acetate | Robust biocatalyst, high selectivity (ee > 99%, E > 200) in 15 mins at 45°C. units.it |

| (R,S)-2-chloro-1-phenylethanol | Pseudomonas cepacia Lipase (Lipase PS IM) | Transesterification | High purity enantiomers (eep > 99%, ees > 99%) obtained in n-hexane at 35°C. researchgate.net |

| 2-halo-1-arylethanols | Pseudomonas fluorescens Lipase | Acylation | Highly enantioselective acylation in organic solvents. acs.org |

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful analytical and preparative tools for separating enantiomers. phenomenex.com The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which forms transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times. researchgate.net

For compounds like 2-chloro-1-(3,4-difluorophenyl)ethanol, which contain aromatic rings and polar functional groups, polysaccharide-based CSPs are among the most versatile and widely used. These CSPs are derived from cellulose (B213188) or amylose (B160209) that has been functionalized with carbamate derivatives, such as tris(3,5-dimethylphenylcarbamate). nih.gov The presence of halogen atoms (chlorine and fluorine) can contribute to the chiral recognition mechanism through interactions like halogen bonds, further enhancing separation on specific CSPs. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. In HPLC, both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be employed. nih.gov Supercritical fluid chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. nih.gov In SFC, carbon dioxide is used as the main component of the mobile phase, often modified with a small amount of an alcohol like methanol or ethanol (B145695). nih.govnih.gov

The enantioseparation of various fluorinated chiral compounds, including fluorinated tryptophan and oxindole analogs, has been successfully achieved using polysaccharide and other types of CSPs. u-szeged.hunih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) based columns have demonstrated effectiveness in separating polyhalogenated compounds under both HPLC and SFC conditions. nih.gov This indicates a high probability of success for resolving the enantiomers of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol using similar chromatographic systems.

| CSP Type | Chiral Selector Example | Typical Applications |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Lux Cellulose-1) | Broad applicability for aromatic compounds, including halogenated and fluorinated molecules. nih.govnih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Lux Amylose-1) | Separation of a wide range of pharmaceuticals and chiral compounds. nih.gov |

| Pirkle-type | (R)-1-Naphthylglycine and 3,5-dinitrobenzoic acid (e.g., Whelk-O® 1) | Effective for separating enantiomers of fluorinated oxindoles and other aromatic compounds. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Separation of fluorinated amino acids and other polar molecules. u-szeged.hu |

Synthetic Utility of S 2 Chloro 1 3,4 Difluorophenyl Ethanol in Medicinal Chemistry

Precursor in the Total Synthesis of Ticagrelor

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol serves as a vital chiral starting material for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. researchgate.netrsc.orgsrce.hr The synthesis of Ticagrelor involves several key transformations of this chloroethanol derivative to construct the crucial cyclopropylamine (B47189) side chain of the final drug molecule. researchgate.netgoogle.com

A common synthetic strategy commences with the conversion of this compound into the corresponding chiral epoxide, (S)-2-(3,4-difluorophenyl)oxirane. researchgate.netgoogle.com This transformation is typically achieved by treating the chloroethanol with a base, such as sodium hydroxide, which facilitates an intramolecular SN2 reaction. The stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting epoxide.

The resulting (S)-2-(3,4-difluorophenyl)oxirane is then reacted with a suitable nucleophile to introduce the cyclopropyl (B3062369) group. For instance, a Wittig-type reaction with diethyl cyanomethylphosphonate in the presence of a strong base like potassium tert-butoxide can be employed to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonitrile. researchgate.net This intermediate can then be reduced to the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key component of Ticagrelor. beilstein-journals.orgnih.gov

Various synthetic routes to Ticagrelor that utilize this compound have been developed, including more efficient and environmentally friendly enzymatic processes for the preparation of the chloroethanol itself. researchgate.netrsc.orgsrce.hr These enzymatic methods often employ ketoreductases to reduce the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), with high enantioselectivity, providing a greener alternative to traditional chemical reductants. researchgate.netsrce.hr

| Intermediate | Key Reagents | Transformation | Reference |

|---|---|---|---|

| This compound | Sodium hydroxide | Intramolecular cyclization | researchgate.net |

| (S)-2-(3,4-difluorophenyl)oxirane | Diethyl cyanomethylphosphonate, Potassium t-butoxide | Cyclopropanation | researchgate.net |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonitrile | Reduction (e.g., hydrogenation) | Formation of the primary amine | beilstein-journals.orgnih.gov |

Scaffold for the Development of Other Biologically Active Molecules

The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is systematically modified to explore structure-activity relationships and develop new therapeutic agents. nih.gov The this compound molecule possesses features that make it an attractive scaffold for the development of other biologically active compounds beyond Ticagrelor and its direct derivatives.

The chiral 1,2-aminoalcohol motif, which can be readily derived from this chloroethanol, is a privileged structure found in numerous pharmaceuticals. nih.gov The difluorophenyl group is also a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity. beilstein-journals.org

The synthetic versatility of the chloroethanol moiety allows for the introduction of a wide range of functional groups. For instance, the corresponding chiral epoxide, (S)-2-(3,4-difluorophenyl)oxirane, can be opened by various nucleophiles to introduce diverse substituents at the C1 and C2 positions, leading to a library of chiral 1,2-disubstituted ethanes with potential biological activities. beilstein-journals.org

While specific examples of marketed drugs, other than Ticagrelor, that are directly derived from this particular scaffold are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its potential. The combination of its specific stereochemistry, the presence of the difluorophenyl ring, and the reactive chloroethanol functionality provides a solid foundation for the design and synthesis of novel compounds for various therapeutic targets.

Regio- and Stereoselective Functionalization of the Chloroethanol Moiety

The chloroethanol moiety of this compound is amenable to a variety of regio- and stereoselective functionalizations, which are crucial for its utility in asymmetric synthesis. The key to this is the presence of two distinct reactive sites: the hydroxyl group and the carbon bearing the chlorine atom.

The most prominent functionalization is its conversion to the chiral epoxide, (S)-2-(3,4-difluorophenyl)oxirane. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon and displacing the chloride ion in an SN2 reaction. rsc.org This process is inherently stereospecific; the configuration of the stereocenter is retained in the epoxide product.

The resulting chiral epoxide is a versatile intermediate for further stereoselective reactions. The ring-opening of the epoxide with various nucleophiles is a key step in creating new stereocenters. The regioselectivity of this ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (the terminal carbon of the epoxide), following an SN2 mechanism. This results in the formation of a new stereocenter at the C2 position with inversion of configuration.

For example, the reaction of (S)-2-(3,4-difluorophenyl)oxirane with an amine would lead to the formation of a chiral 1-amino-2-ethanol derivative. The stereochemistry of the newly formed stereocenter would be determined by the SN2 attack of the amine at the terminal carbon of the epoxide. This predictable regio- and stereoselectivity is fundamental to the use of this compound as a building block for complex chiral molecules.

| Reaction | Key Features | Outcome | Reference |

|---|---|---|---|

| Epoxide Formation | Intramolecular SN2 reaction | Retention of stereochemistry | rsc.org |

| Epoxide Ring-Opening (Basic/Neutral) | SN2 attack at the less hindered carbon | Inversion of configuration at the site of attack | beilstein-journals.org |

Analytical Methodologies for Chiral Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for assessing the enantiomeric purity of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for individual quantification. The choice of the CSP is critical and is typically based on the structural characteristics of the analyte. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated excellent resolving capabilities.

While specific method parameters can vary between laboratories, a common approach involves the use of a normal-phase mobile system. For instance, a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695) is frequently employed. The ratio of these solvents is meticulously optimized to achieve baseline separation of the enantiomeric peaks. Detection is typically carried out using a UV detector, as the phenyl group in the molecule allows for strong chromophoric activity.

In the broader context of analyzing intermediates for drugs like Ticagrelor, for which this compound is a precursor, polysaccharide-based columns are prevalent. For example, a CHIRALPAK IA column, which is based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the separation of Ticagrelor and its isomers. researchgate.netepa.gov Such columns are known for their broad applicability in separating a wide range of chiral compounds.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Chiral Alcohols

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) mixture |

| Detection | UV Spectrophotometry |

It is important to note that while general principles apply, the specific conditions for the analysis of this compound would be rigorously developed and validated within a given manufacturing or research setting to ensure accuracy and reproducibility.

Determination of Enantiomeric Excess (ee)

The primary goal of chiral HPLC analysis of this compound is the determination of its enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. It is most often expressed as a percentage. google.com

A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, whereas a sample containing only one enantiomer is considered enantiopure and has an ee of 100%. google.com In the synthesis of this compound, particularly through asymmetric reduction methods, achieving a high enantiomeric excess is a key indicator of the reaction's success.

The calculation of enantiomeric excess from a chiral chromatogram is straightforward. It is determined by integrating the peak areas of the two enantiomers and applying the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For the production of pharmaceutical intermediates, a very high enantiomeric excess is often required. In the enzymatic synthesis of this compound, for example, it has been reported that an enantiomeric excess of greater than 99.9% can be achieved. acs.orgacs.org This high level of purity is crucial for the subsequent steps in the synthesis of the final drug product.

Table 2: Enantiomeric Excess in the Synthesis of this compound

| Synthesis Method | Reported Enantiomeric Excess (ee) |

| Enzymatic Reduction (using KRED-01) | >99.9% acs.org |

| CBS-catalyzed reduction | 93-95% acs.org |

Determination of Diastereomeric Excess (de) in Subsequent Derivatizations

Following the synthesis of enantiomerically pure this compound, it is often used in further reactions to build more complex molecules. These subsequent reactions can introduce new stereocenters, leading to the formation of diastereomers. Just as enantiomeric excess is a measure of the purity of a mixture of enantiomers, diastereomeric excess (de) is used to quantify the purity of a mixture of diastereomers. google.com

For instance, this compound can be converted into derivatives such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. acs.orgacs.org In this transformation, it is critical that the stereochemistry of the starting material is retained and that the reaction proceeds with high diastereoselectivity.

The determination of diastereomeric excess is typically more straightforward than that of enantiomeric excess. Since diastereomers have different physical properties, they can often be separated using standard, achiral HPLC methods. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

Similar to the calculation of ee, the diastereomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram:

de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Table 3: Diastereomeric Excess in a Subsequent Derivatization

| Derivative Compound | Reported Diastereomeric Excess (de) |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester | >99.9% acs.org |

Advanced Research Directions and Future Prospects for S 2 Chloro 1 3,4 Difluorophenyl Ethanol Synthesis

The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate, is the subject of ongoing research focused on enhancing efficiency, sustainability, and versatility. Advanced studies are exploring novel catalytic systems, green manufacturing principles, integrated reaction sequences, and the broader application of these methods to other halogenated chiral alcohols. These efforts are paving the way for more economical and environmentally responsible production of this important chemical building block.

常见问题

Basic Questions

Q. What are the key physicochemical properties of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, and how should it be stored for laboratory use?

- Molecular formula : C₈H₇ClF₂O; Molecular weight : 192.59 g/mol.

- Storage : Stable at 2–8°C under inert gas (e.g., nitrogen or argon) to prevent degradation .

- Predicted properties : Boiling point ~256.3°C, density ~1.372 g/cm³, and low water solubility .

Q. What spectroscopic methods are recommended for characterizing enantiomeric purity?

- High-Performance Liquid Chromatography (HPLC) with chiral columns is standard for determining enantiomeric excess (ee >99.9%) .

- Nuclear Magnetic Resonance (NMR) and polarimetry can supplement structural confirmation .

Q. What is the compound’s role in pharmaceutical synthesis?

- It is a chiral intermediate in synthesizing ticagrelor , an antiplatelet drug for acute coronary syndromes. The (S)-enantiomer is critical for bioactivity .

Advanced Research Questions

Q. How can biocatalytic methods optimize the enantioselective synthesis of this compound?

- Ketoreductases (KREDs) like KR-01 or ChKRED20 reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to the (S)-alcohol with >99.9% ee. Key parameters:

Q. What strategies enhance enzyme activity and substrate tolerance for industrial-scale production?

- Directed evolution of alcohol dehydrogenases (ADHs):

- Mutagenesis at plasticity sites (e.g., LkADH-S96Y/L199W variant) increased catalytic efficiency 17.2-fold, enabling 600 g/L substrate conversion in 12 hours .

- Aromatic residue scanning introduces π-π interactions or steric hindrance to stabilize substrate binding .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

- Source variability : KRED libraries (e.g., Chryseobacterium sp. CA49 vs. custom-engineered variants) differ in substrate specificity .

- Process conditions : Substrate loading, co-solvents (e.g., methanol), and NADPH regeneration systems impact activity. Compare under standardized metrics (e.g., turnover number, kcat/KM) .

Q. What methodologies address low solubility during large-scale extraction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。